molecular formula C10H16O3 B14413576 Ethyl 4,4-dimethyl-6-oxohex-2-enoate CAS No. 82351-48-2

Ethyl 4,4-dimethyl-6-oxohex-2-enoate

Cat. No.: B14413576
CAS No.: 82351-48-2
M. Wt: 184.23 g/mol
InChI Key: XRONFQYHFLNTFG-UHFFFAOYSA-N
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Description

Ethyl 4,4-dimethyl-6-oxohex-2-enoate is an organic compound with the molecular formula C10H16O3. It is a derivative of hexenoic acid and features an ester functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4-dimethyl-6-oxohex-2-enoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, forming a new carbon-carbon bond . The enolate ion is typically generated from a ketone or ester using a strong base such as sodium ethoxide in ethanol .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-dimethyl-6-oxohex-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Forms amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,4-dimethyl-6-oxohex-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,4-dimethyl-6-oxohex-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester and keto groups can participate in hydrogen bonding and other interactions, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Similar in structure but lacks the dimethyl substitution.

    Methyl 4,4-dimethyl-6-oxohex-2-enoate: Similar but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

82351-48-2

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 4,4-dimethyl-6-oxohex-2-enoate

InChI

InChI=1S/C10H16O3/c1-4-13-9(12)5-6-10(2,3)7-8-11/h5-6,8H,4,7H2,1-3H3

InChI Key

XRONFQYHFLNTFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC(C)(C)CC=O

Origin of Product

United States

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